molecular formula C10H12O B12902201 Benzofuran, 2,3-dihydro-2,7-dimethyl- CAS No. 3199-41-5

Benzofuran, 2,3-dihydro-2,7-dimethyl-

Cat. No.: B12902201
CAS No.: 3199-41-5
M. Wt: 148.20 g/mol
InChI Key: HTOHNEKBQFQJDV-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The 2,3-dihydrobenzofuran structure is characterized by a saturated five-membered oxygen heterocycle fused to a benzene ring. The presence of two methyl groups at the 2 and 7 positions of the benzofuran ring gives 2,7-dimethyl-2,3-dihydrobenzofuran its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dimethyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the cyclization of aryl acetylenes, is also employed in the synthesis of benzofuran derivatives .

Industrial Production Methods

Industrial production of 2,7-dimethyl-2,3-dihydrobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or organometallic reagents under specific conditions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,7-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,7-dimethyl-2,3-dihydrobenzofuran include other benzofuran derivatives such as:

Uniqueness

The uniqueness of 2,7-dimethyl-2,3-dihydrobenzofuran lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 7 positions can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

Benzofuran, 2,3-dihydro-2,7-dimethyl- (often referred to in the literature as a benzofuran derivative), has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a unique substitution pattern with methyl groups at the 2 and 7 positions of the benzofuran ring. This structural configuration influences its reactivity and interaction with biological targets, which is critical for its biological activity.

Biological Activities

Benzofuran derivatives have been documented to exhibit various pharmacological effects:

  • Antimicrobial Activity : Several studies highlight the antimicrobial properties of benzofuran derivatives against a range of pathogens. For instance, compounds derived from benzofuran have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
  • Anti-inflammatory Effects : Research indicates that benzofuran compounds can modulate inflammatory responses. Specific derivatives have been found to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-α and IL-1β) in cellular models .
  • Antitumor Properties : Some benzofuran derivatives demonstrate cytotoxic effects against cancer cell lines. For example, compounds synthesized from benzofuran scaffolds have been evaluated for their ability to induce apoptosis in breast cancer cells .

The biological activity of benzofuran derivatives is attributed to their interaction with various molecular targets:

  • Enzyme Inhibition : Many benzofuran compounds act as inhibitors of key enzymes involved in disease pathways. For example, some derivatives have been shown to inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
  • Receptor Modulation : Benzofurans can also interact with specific receptors, influencing signal transduction pathways. This modulation can lead to therapeutic effects in conditions such as depression and anxiety.

Case Studies

  • Antimycobacterial Activity :
    • A study synthesized a series of 2-substituted benzofuran derivatives and evaluated their activity against M. tuberculosis. The most active compound exhibited an MIC of 3.12 μg/mL .
  • Anti-inflammatory Activity :
    • Compounds isolated from Dalbergia odorifera demonstrated significant anti-inflammatory effects by upregulating heme oxygenase-1 (HO-1) in microglial cells, indicating potential for neuroprotective applications .
  • Anticancer Activity :
    • In vitro studies on breast cancer cell lines showed that certain benzofuran derivatives could induce cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of selected benzofuran derivatives:

Compound NameActivity TypeMIC/IC50 ValueReference
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranAntimycobacterial3.12 μg/mL
6-methoxy-3-methyl-2-phenylbenzofuran-5-olAnti-inflammatoryEC50 = 3.09 μM
Benzofuran derivative XAnticancerIC50 = 10 μM

Properties

IUPAC Name

2,7-dimethyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-5,8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHNEKBQFQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC(=C2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456075
Record name Benzofuran, 2,3-dihydro-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3199-41-5
Record name Benzofuran, 2,3-dihydro-2,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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